molecular formula C4H6N4S2 B13866855 Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- CAS No. 58326-38-8

Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B13866855
CAS No.: 58326-38-8
M. Wt: 174.3 g/mol
InChI Key: WLYWAVBSPYLFGQ-UHFFFAOYSA-N
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Description

Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent. This intermediate product is then cyclized with thiourea at reflux temperature in methanol to yield the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise temperature and pressure control. The final product is purified using techniques such as crystallization and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- include other thiadiazole derivatives such as:

Uniqueness

Thiourea, (5-methyl-1,3,4-thiadiazol-2-yl)- is unique due to its specific chemical structure, which imparts distinct properties such as high reactivity and potential biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

58326-38-8

Molecular Formula

C4H6N4S2

Molecular Weight

174.3 g/mol

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)thiourea

InChI

InChI=1S/C4H6N4S2/c1-2-7-8-4(10-2)6-3(5)9/h1H3,(H3,5,6,8,9)

InChI Key

WLYWAVBSPYLFGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=S)N

Origin of Product

United States

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